2-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
The compound of interest is a part of the benzimidazole and benzothiazole derivatives family, known for a wide range of biological activities and applications in medicinal chemistry. Recent studies have focused on synthesizing novel derivatives and exploring their potential applications.
Synthesis Analysis
The synthesis of benzimidazole and benzothiazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. A novel synthesis approach has been reported where molecular iodine promotes the oxidative cyclization of these compounds, leading to new C-N and S-N bond formations at ambient temperature (Gunaganti Naresh, R. Kant, T. Narender, 2014). Additionally, the reaction of 2-acetyl benzimidazoles with different aromatic aldehydes has led to the creation of new series of benzimidazole derivatives with significant yields (V. Reddy, K. R. Reddy, 2010).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been explored through various spectroscopic techniques including IR, 1H NMR, and MS analyses. These studies help in confirming the molecular structures and understanding the underlying electronic and spatial configurations which play a crucial role in their biological activity (V. S. Patil et al., 2013).
Chemical Reactions and Properties
Benzimidazole derivatives undergo a range of chemical reactions, including oxidative cyclization, condensation with hydroxylamine, and reactions with various substituted aldehydes to form a wide array of compounds with potential biological activities. These reactions are crucial for the diversification of the benzimidazole core and exploration of its chemical properties (T. Selvam et al., 2012).
Physical Properties Analysis
The physical properties of benzimidazole and benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the core structure. These properties are critical for determining the compounds' suitability for further development into therapeutic agents.
Chemical Properties Analysis
The chemical properties, including reactivity, potential biological activities, and interaction with biological targets, are defined by the core structure of benzimidazole and its derivatives. These compounds have shown a range of biological activities, including antimicrobial, antifungal, and antidiabetic activities, attributed to their ability to interact with various biological targets (S. Malladi, R. Anisetti, P. R. Rao, 2014).
properties
IUPAC Name |
(2Z)-2-[(E)-3-phenylprop-2-enylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c21-17-16(12-6-9-13-7-2-1-3-8-13)22-18-19-14-10-4-5-11-15(14)20(17)18/h1-12H/b9-6+,16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBLZAGEQKLISW-FLIHGVEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one |
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